molecular formula C11H16N4O2 B6792674 (3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone

(3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone

Cat. No.: B6792674
M. Wt: 236.27 g/mol
InChI Key: XDLXXRSVJIUWTN-UHFFFAOYSA-N
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Description

(3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazole and spirocyclic moieties in its structure suggests it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the triazole ring, which can be achieved through a click chemistry reaction between an alkyne and an azide. The spirocyclic component can be synthesized through a cyclization reaction involving a suitable precursor. The final step involves coupling the triazole and spirocyclic components under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click chemistry step and automated synthesis platforms for the cyclization and coupling steps.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA).

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of an epoxide on the triazole ring.

    Reduction: Conversion of the methanone to a hydroxyl group.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone likely involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    (3-Phenyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone: Similar structure but with a phenyl group instead of an ethyl group.

    (3-Propyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of (3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone lies in its specific combination of the ethyl-substituted triazole ring and the spirocyclic structure. This combination may confer distinct chemical and biological properties, such as enhanced reactivity or improved interaction with biological targets, compared to its analogs.

Properties

IUPAC Name

(3-ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-2-15-9(7-12-13-15)10(16)14-5-6-17-8-11(14)3-4-11/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLXXRSVJIUWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)N2CCOCC23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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